molecular formula C15H14ClN3OS B12013081 4-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone CAS No. 108715-13-5

4-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone

Cat. No.: B12013081
CAS No.: 108715-13-5
M. Wt: 319.8 g/mol
InChI Key: HBPIZMQTHPVVJB-LICLKQGHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 4-methoxybenzaldehyde with 3-chlorophenylthiosemicarbazide. The reaction is usually carried out in an ethanol solution with the addition of a few drops of acetic acid as a catalyst. The mixture is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as cathepsin B, by forming a stable complex with the enzyme’s active site. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group can enhance its electron-donating properties, potentially increasing its reactivity in certain chemical reactions .

Properties

CAS No.

108715-13-5

Molecular Formula

C15H14ClN3OS

Molecular Weight

319.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C15H14ClN3OS/c1-20-14-7-5-11(6-8-14)10-17-19-15(21)18-13-4-2-3-12(16)9-13/h2-10H,1H3,(H2,18,19,21)/b17-10+

InChI Key

HBPIZMQTHPVVJB-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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